

Spectroscopic Profile of Dimethylmalonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Dimethylmalonyl chloride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethylmalonyl chloride** (CAS No. 5659-93-8), a key reagent in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Data Presentation

The following tables summarize the expected spectroscopic data for **dimethylmalonyl chloride** based on its chemical structure and data from analogous compounds. Due to the symmetrical nature of the molecule, the NMR spectra are anticipated to be relatively simple.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **dimethylmalonyl chloride** is expected to show a single signal due to the magnetic equivalence of the six methyl protons.[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.5 - 2.0	Singlet	6H	2 x CH ₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum in deuterated chloroform (CDCl₃) will display three distinct signals corresponding to the carbonyl carbons, the quaternary carbon, and the methyl carbons.[1][2]

Chemical Shift (ppm)	Assignment
~170	C=O (acid chloride)
~50-60	C(CH ₃) ₂
~20-30	CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **dimethylmalonyl chloride** is dominated by a strong absorption band characteristic of the acid chloride carbonyl group.[1]

Frequency (cm ⁻¹)	Intensity	Assignment
~1800	Strong	C=O stretch (acid chloride)
~2950-3000	Medium	C-H stretch (alkane)
~1470, 1390	Medium	C-H bend (alkane)
~700-800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dimethylmalonyl chloride** will show a molecular ion peak corresponding to its molecular weight.[1][3] The fragmentation pattern will be influenced by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) and the loss of functional groups.

m/z	Possible Fragment	Notes
168/170/172	[M] ⁺	Molecular ion peak cluster, reflecting the presence of two chlorine atoms.
133/135	[M - Cl] ⁺	Loss of a chlorine atom.
105/107	[M - COCl] ⁺	Loss of a chlorocarbonyl group.
63	[COCl] ⁺	Chlorocarbonyl cation.
41	[C ₃ H ₅] ⁺	Propyl fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like **dimethylmalonyl chloride**. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **dimethylmalonyl chloride** (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used. Key parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance (ATR) IR Spectroscopy

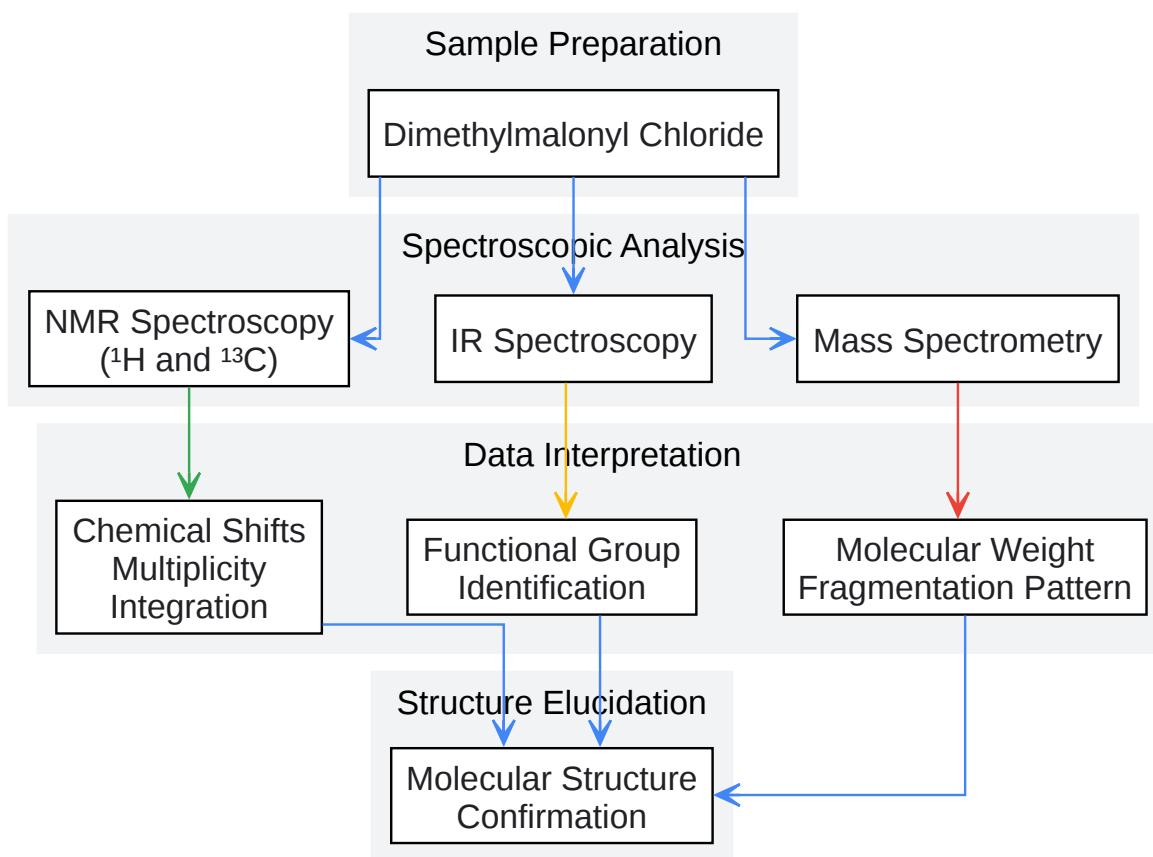
- Instrument Setup: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) is recorded.
- Sample Application: A small drop of liquid **dimethylmalonyl chloride** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A dilute solution of **dimethylmalonyl chloride** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

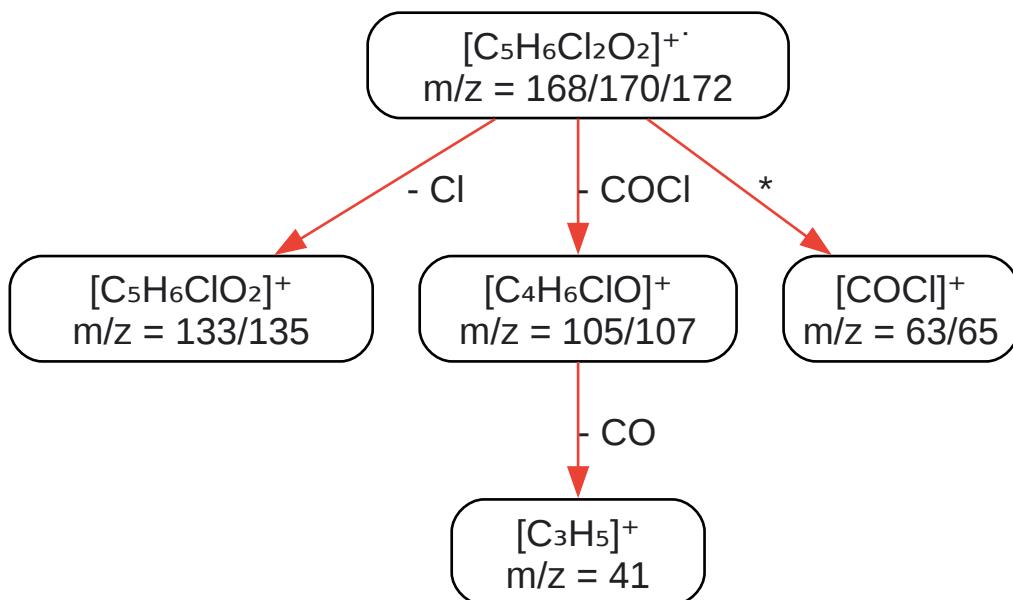
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway of **dimethylmalonyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **dimethylmalonyl chloride**.

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Caption: Plausible mass spectrometry fragmentation pathway for **dimethylmalonyl chloride**.

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References

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